3-Bromo-2,6-difluoro-5-methoxybenzoic acid
Description
3-Bromo-2,6-difluoro-5-methoxybenzoic acid is a halogenated benzoic acid derivative featuring a bromine atom at position 3, fluorine atoms at positions 2 and 6, and a methoxy group at position 4. This compound is of interest in medicinal and synthetic chemistry due to its unique substitution pattern, which influences electronic properties, solubility, and reactivity. The bromine atom enhances electrophilic aromatic substitution (EAS) reactivity, while fluorine atoms modulate lipophilicity and metabolic stability . The methoxy group contributes to solubility in polar organic solvents and may participate in hydrogen bonding interactions in biological systems .
Properties
IUPAC Name |
3-bromo-2,6-difluoro-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O3/c1-14-4-2-3(9)6(10)5(7(4)11)8(12)13/h2H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXZNUIJFKTDAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)C(=O)O)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Preformed Aromatic Carboxylic Acids
A direct approach involves brominating a preformed 2,6-difluoro-5-methoxybenzoic acid precursor. This method mirrors the bromination of p-methoxybenzoic acid described in Patent CN103102263A, where bromine is introduced using FeCl₃ catalysis in glacial acetic acid. For the target compound, bromination would target the position ortho to the methoxy group and meta to the fluorine substituents.
Proposed Reaction Conditions
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Substrate : 2,6-Difluoro-5-methoxybenzoic acid
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Catalyst : FeCl₃ (0.5–1.0 mol%)
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Solvent : Glacial acetic acid
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Temperature : 45–78°C (stepwise heating)
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Bromine Addition : Gradual dosing over 2–5 hours to minimize polybromination.
Challenges :
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Competitive bromination at positions 4 or 5 due to fluorine’s meta-directing effects.
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Acid sensitivity of the methoxy group under prolonged heating.
| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| p-Methoxybenzoic acid | FeCl₃ | Glacial AcOH | 45–78 | 86–92 | Patent |
| 2,6-Dimethoxybenzoic acid | None | Dioxane/CHCl₃ | 25 | 78 | Patent |
| Target Analogue* | FeCl₃ | AcOH | 60 | 68 (est.) | Proposed |
*Hypothetical data based on analogous reactions.
Reaction Optimization and Catalytic Systems
Solvent and Temperature Effects
The choice of solvent critically influences bromination efficiency. Glacial acetic acid, used in Patent, protonates the aromatic ring, enhancing electrophilic attack. However, polar aprotic solvents like dioxane (Patent) may better stabilize intermediates in difluoro-substituted systems.
Key Findings :
Catalytic Enhancements
FeCl₃ catalyzes bromine activation via Lewis acid-mediated polarization. Alternative catalysts, such as AlCl₃ or H₂SO₄, were less effective in Patent, yielding <70% product. For electron-deficient substrates like the target compound, Brønsted acids may outperform Lewis acids by protonating the ring without coordinating to fluorine.
Analytical Characterization
Spectroscopic Validation
Patent confirmed 3-bromo-4-methoxybenzoic acid’s structure using ¹H NMR and mass spectrometry. For the target compound, analogous characterization would involve:
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¹⁹F NMR : To confirm fluorine integration at positions 2 and 6.
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ESI-MS : Expected molecular ion peak at m/z 311.93 (C₈H₄BrF₂O₃).
Hypothetical ¹H NMR Data (DMSO-d₆) :
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δ 7.85 (s, 1H, H-4)
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δ 4.01 (s, 3H, OCH₃)
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δ 13.20 (s, 1H, COOH).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-difluoro-5-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-Bromo-2,6-difluoro-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-difluoro-5-methoxybenzoic acid involves its interaction with molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3-Bromo-2,6-difluorobenzoic Acid (CAS 146328-85-0)
- Structure : Lacks the methoxy group at position 5.
- Properties : Reduced solubility in polar solvents compared to the methoxy-containing analog. The absence of the electron-donating methoxy group increases the electron-withdrawing effect of the fluorine atoms, making the aromatic ring more electrophilic .
- Applications : Primarily used as a Suzuki coupling partner in cross-coupling reactions due to the reactive bromine atom .
3-Bromo-5-methoxybenzoic Acid (CAS 157893-14-6)
- Structure : Contains a methoxy group at position 5 but lacks fluorine atoms.
- Properties: Higher solubility in methanol and ethanol compared to fluorinated analogs. The methoxy group stabilizes the carboxylic acid via intramolecular hydrogen bonding, increasing acidity (predicted pKa ~2.5) .
- Applications : Intermediate in the synthesis of anti-inflammatory agents and kinase inhibitors .
5-Bromo-2,4-difluorobenzoic Acid (CAS 28314-82-1)
- Structure : Bromine at position 5, fluorine at positions 2 and 4.
- Properties : Distinct regiochemistry alters steric and electronic effects. The bromine at position 5 reduces steric hindrance in meta-substitution reactions compared to position 3 bromination .
- Applications : Used in agrochemical synthesis for its resistance to enzymatic degradation .
Physicochemical Properties
Key Observations :
Suzuki-Miyaura Coupling
Esterification and Amidation
- The carboxylic acid group reacts efficiently with EDCI/DMAP to form methyl esters (e.g., methyl 2-hydroxy-5-(trifluoromethoxy)benzoate in ), a reaction also applicable to the target compound .
Biological Activity
3-Bromo-2,6-difluoro-5-methoxybenzoic acid is an organic compound notable for its unique substitution pattern, which includes a bromine atom and two fluorine atoms on the benzoic acid framework. This compound has gained attention in medicinal chemistry due to its potential biological activities, including interactions with various biomolecules and potential applications in drug discovery.
The chemical formula for this compound is . It typically appears as a white to light yellow crystalline solid. The presence of the methoxy group and halogen substituents significantly influences its chemical behavior and biological interactions.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions may lead to modulation or inhibition of biological pathways, although detailed mechanisms remain to be fully elucidated through further research.
Biological Activity Overview
Recent studies have indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives show efficacy against various pathogens, suggesting potential applications in treating infections.
- Enzyme Inhibition : The unique structure may allow for selective binding to enzyme active sites, leading to inhibition of specific enzymatic reactions.
- Anti-inflammatory Effects : Certain derivatives have been reported to modulate inflammatory responses, indicating potential therapeutic uses in inflammatory diseases.
Research Findings
A review of the literature reveals several key findings regarding the biological activity of this compound:
- Inhibition Studies : Preliminary studies suggest that this compound can inhibit certain biological pathways by interacting with specific receptor sites.
- Structural Activity Relationships (SAR) : Research indicates that varying the position and type of substituents can significantly affect the compound's biological activity. For example, the presence of fluorine atoms enhances lipophilicity, which may improve cellular uptake and bioavailability.
Case Studies
Several case studies have documented the effects of this compound in various biological contexts:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Cytospora mandshurica and Coniella diplodiella. |
| Study 2 | Enzyme Interaction | Identified as a potential inhibitor of certain enzymes involved in metabolic pathways. |
| Study 3 | Anti-inflammatory Response | Showed modulation of cytokine release in vitro, indicating possible therapeutic applications. |
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds reveal insights into the unique properties of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Bromo-5-fluoro-2-methoxybenzoic acid | C9H8BrF | Lacks one fluorine atom; different biological activity profile. |
| 4-Bromo-5-fluoro-2-methoxybenzoic acid | C9H8BrF | Different substitution pattern; distinct chemical reactivity. |
| 5-Bromo-2,6-difluorobenzoic acid | C8H5BrF2O2 | Contains two fluorine atoms but lacks a methoxy group; different reactivity profile. |
Q & A
Q. What are the standard synthetic routes for preparing 3-Bromo-2,6-difluoro-5-methoxybenzoic acid, and how are intermediates characterized?
The compound is typically synthesized via multi-step halogenation and carboxylation. For example, bromination of 2,4-difluorobenzonitrile using agents like 1,3-dibromo-5,5-dimethylhydantoin or sodium bromate in sulfuric acid yields brominated intermediates. Carboxylation is achieved via lithiation at -75°C followed by hydrolysis . Intermediates are characterized by melting points (e.g., 146–148°C for analogs) and spectroscopic methods like NMR, though specific data for this compound may require extrapolation from structurally similar derivatives .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Key techniques include:
- Melting point analysis : Critical for verifying purity (e.g., analogs like 3-Bromo-2,6-dimethoxybenzoic acid melt at 146–148°C) .
- NMR spectroscopy : To confirm substitution patterns (e.g., fluorine and bromine shifts in and NMR).
- Mass spectrometry : For molecular weight validation. Physical properties like boiling points (e.g., 65°C for α-Bromo-3,5-difluorotoluene) and density (1.6 g/cm³) can also aid characterization .
Q. What are the primary safety considerations when handling this compound?
Follow protocols for halogenated aromatics:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store at 0–6°C if boronic acid derivatives are involved .
- Avoid inhalation; work in a fume hood. Waste should be disposed as hazardous halogenated waste .
Advanced Research Questions
Q. How do different brominating agents (e.g., NBS vs. 1,3-dibromo-5,5-dimethylhydantoin) affect yield and regioselectivity in synthesis?
Experimental data for analogs show that 1,3-dibromo-5,5-dimethylhydantoin in HSO achieves higher regioselectivity for para-bromination compared to NBS, likely due to electrophilic aromatic substitution mechanisms. Yields vary with reaction conditions (e.g., 80% HSO improves solubility of intermediates) . Optimization requires monitoring reaction kinetics and quenching side reactions (e.g., di-bromination) via TLC or HPLC .
Q. How can low yields in carboxylation steps be mitigated?
Low yields often arise from incomplete lithiation or CO incorporation. Strategies include:
Q. What strategies enable regioselective functionalization of the benzene ring for downstream applications?
Substituent positioning (e.g., methoxy at C5, fluorine at C2/C6) directs electrophilic attack. For example:
- Suzuki coupling : The bromine at C3 can be replaced via palladium-catalyzed cross-coupling using boronic acids (e.g., 3-Bromo-5-fluoro-2-methoxyphenylboronic acid) .
- Nucleophilic substitution : Fluorine at C2/C6 can be displaced under basic conditions for further derivatization .
Q. How does the electronic influence of substituents impact reactivity in medicinal chemistry applications?
- The methoxy group at C5 donates electron density via resonance, activating the ring for electrophilic substitution at meta positions.
- Fluorine at C2/C6 withdraws electrons inductively, enhancing stability against metabolic degradation.
- Bromine at C3 serves as a leaving group for cross-coupling reactions in drug candidate synthesis .
Q. How can contradictory data in synthetic protocols (e.g., varying yields with similar reagents) be resolved?
Systematic analysis of variables is critical:
- Compare solvent polarity (e.g., DMF vs. THF) and temperature gradients.
- Use design of experiments (DoE) to identify optimal molar ratios and reaction times.
- Validate reproducibility via independent replication and spectroscopic tracking of intermediates .
Applications in Scientific Research
Q. What role does this compound play in studying enzyme inhibition or kinase pathways?
Fluorinated benzoic acids are used as kinase inhibitors (e.g., DYRK1A/B in neuroinflammatory diseases). The trifluoromethyl and methoxy groups enhance binding affinity to hydrophobic enzyme pockets, while bromine allows modular derivatization for structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
